![molecular formula C20H32O B1201020 (5alpha,17beta)-3-Methyl-androst-2-en-17-ol CAS No. 85639-55-0](/img/structure/B1201020.png)
(5alpha,17beta)-3-Methyl-androst-2-en-17-ol
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Overview
Description
(5alpha,17beta)-3-Methyl-androst-2-en-17-ol is an androstanoid.
Scientific Research Applications
Analysis of Non-Ketoic Steroids in Dietary Supplements
The compound "(5alpha,17beta)-3-Methyl-androst-2-en-17-ol" has been identified in dietary supplements and is considered a prodrug of desoxymethyltestosterone. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA). Techniques such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS) are used for its analysis and detection in these supplements. These methods are essential for ensuring the integrity of sports and protecting athletes' health (Okano et al., 2009).
Synthesis and Detection of Designer Steroids
"Madol" or "(5alpha,17beta)-3-Methyl-androst-2-en-17-ol" has been synthesized and detected as a component in designer steroids. These compounds are of particular concern in the sports world as they are not screened in routine doping control tests. The study of such compounds involves their synthesis, characterization, and the development of detection methods. This research is pivotal for maintaining fairness and health in competitive sports (Sekera et al., 2005).
Exploration of Androgen Receptor Protein Binding Properties
The compound "2-selena-A-nor-5alpha-androstan-17beta-ol" has been studied for its ability to selectively complex with specific receptors of 5alpha-dihydrotestosterone in the rat prostate gland. Research in this area is crucial for understanding the interaction of steroids with androgen receptors, potentially leading to medical applications in treating conditions related to androgen receptor activity (Skinner et al., 1977).
Metabolic Studies in Equine Sports
In equine sports, compounds like mesterolone (1alpha-methyl-5alpha-androstan-17beta-ol-3-one) are considered potential doping agents. Understanding the metabolic fate of such compounds in horses is vital for developing detection methods to control their misuse in horse racing. Such studies contribute significantly to maintaining the integrity of equine sports (Ho et al., 2007).
properties
CAS RN |
85639-55-0 |
---|---|
Product Name |
(5alpha,17beta)-3-Methyl-androst-2-en-17-ol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-8-10-19(2)14(12-13)4-5-15-16-6-7-18(21)20(16,3)11-9-17(15)19/h8,14-18,21H,4-7,9-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
QAIMFJMXMJSLSI-RBZZARIASA-N |
Isomeric SMILES |
CC1=CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
SMILES |
CC1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Canonical SMILES |
CC1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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